molecular formula C12H18N6O2S B4557776 3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole

3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole

Cat. No.: B4557776
M. Wt: 310.38 g/mol
InChI Key: RUOZIMGDGZTEPY-UHFFFAOYSA-N
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Description

3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H18N6O2S and its molecular weight is 310.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12119501 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of compounds related to 1,2,4-triazoles and pyrazoles, highlighting methodologies for creating high-energy density materials and investigating their chemical properties. For instance, Dalinger et al. (2013) explored the synthesis and comparison of the reactivity of trinitropyrazole derivatives, noting their reactivity with thiols, phenols, and amines under mild conditions (Dalinger et al., 2013). Such studies provide a foundation for the development of novel compounds with potential applications in materials science.

Corrosion Inhibition

Heterocyclic diazoles, including pyrazoles, have been investigated for their inhibitive properties against metallic corrosion, demonstrating effectiveness in protecting metals in acidic conditions. Babić-Samardžija et al. (2005) detailed how these compounds serve as corrosion inhibitors, potentially offering applications in industrial maintenance and preservation of infrastructure (Babić-Samardžija et al., 2005).

Energetic Materials

Advancements in energetic materials research have included the development of nitropyrazole-based compounds, such as those studied by Dalinger et al. (2016), who synthesized a novel melt-castable energetic pyrazole with promising explosive properties (Dalinger et al., 2016). These materials are of interest for military and civilian applications requiring high-performance explosives.

Antimicrobial and Antimycobacterial Agents

The search for new antimicrobial and antimycobacterial agents has led to the exploration of 1,2,4-triazole derivatives. Seelam et al. (2016) synthesized fused 1,2,4-triazole derivatives showing significant activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis and other bacterial infections (Seelam et al., 2016).

Antioxidant and Analgesic Activities

Investigations into the biological activities of heterocyclic compounds have also covered their antioxidant and analgesic properties. Karrouchi et al. (2016) reported on the synthesis and activities of Schiff bases of 4-amino-1,2,4-triazole derivatives, demonstrating significant analgesic and antioxidant effects (Karrouchi et al., 2016).

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methylsulfanyl]-5-propan-2-yl-4-propyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-4-5-17-11(9(2)3)14-15-12(17)21-8-16-7-10(6-13-16)18(19)20/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOZIMGDGZTEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCN2C=C(C=N2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole
Reactant of Route 2
3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole
Reactant of Route 3
3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole
Reactant of Route 5
3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole
Reactant of Route 6
3-isopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole

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